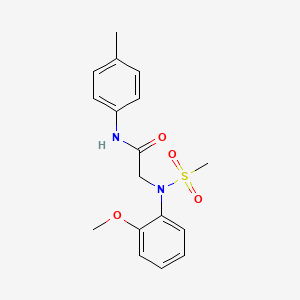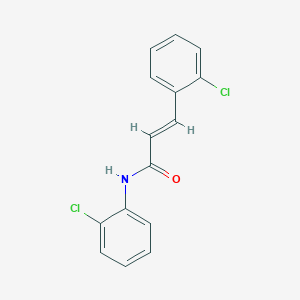
1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H30N2O and its molecular weight is 314.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.235813585 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and akyl or phenyl groups enhanced activity, identifying compounds with significant potential as antidementia agents due to their ability to increase acetylcholine content in rat brains (Sugimoto et al., 1990).
Central Nervous System Depressants
Maddox, Godefroi, and Parcell (1965) synthesized various 1-arylcyclohexylamines to evaluate them as central nervous system depressants. This foundational work in the synthesis of compounds related to "1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide" paved the way for further research into their pharmacological properties (Maddox, Godefroi, & Parcell, 1965).
Potential Antipsychotic Agents
Norman et al. (1996) explored heterocyclic analogues of 1192U90 for their potential as antipsychotic agents. The study found that certain derivatives exhibited potent in vivo activities, providing insights into the structural requirements for antipsychotic activity (Norman et al., 1996).
Enzyme Inhibition and Pharmacokinetics
Research on novel anaplastic lymphoma kinase inhibitors by Teffera et al. (2013) demonstrated the impact of hydrolysis-mediated clearance on the pharmacokinetics of these compounds. The study highlights the balance between enzymatic stability and potency against the target enzyme (Teffera et al., 2013).
Metal Complexes and Antibacterial Activity
Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activities. The copper complexes showed better activities against bacteria, suggesting the potential of metal complexes in developing new antibacterial agents (Khatiwora et al., 2013).
Synthetic Chemistry and Catalysis
Research into the catalytic activity of Group IB and IIB metal compounds by Saegusa et al. (1969) facilitated the formation of formamidines from isocyanides and amines. This study underscores the importance of metal-catalyzed reactions in synthetic organic chemistry (Saegusa, Ito*, Kobayashi, Hirota, & Yoshioka, 1969).
Propiedades
IUPAC Name |
1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-20(12-6-3-7-13-20)21-19(23)18-10-14-22(15-11-18)16-17-8-4-2-5-9-17/h2,4-5,8-9,18H,3,6-7,10-16H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDMLKCBLMSHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)



![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)
![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)
![3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B5593412.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B5593417.png)

